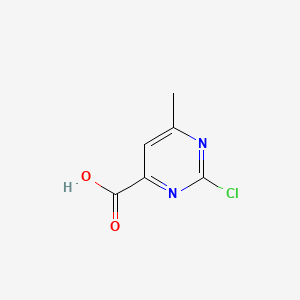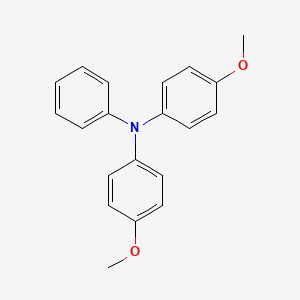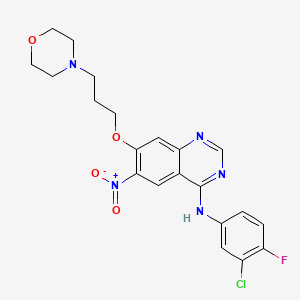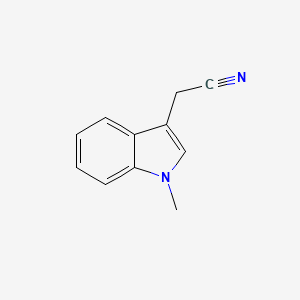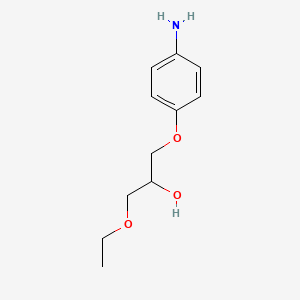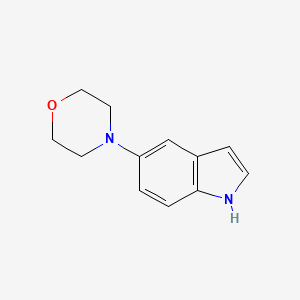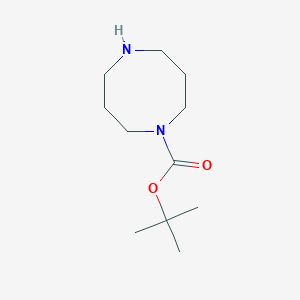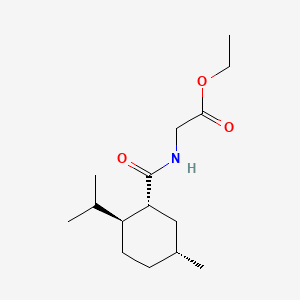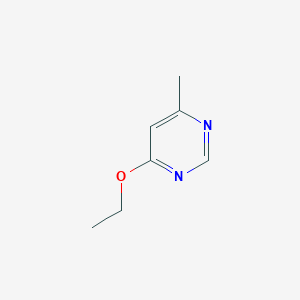
4-乙氧基-6-甲基嘧啶
描述
4-Ethoxy-6-methylpyrimidine is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
科学研究应用
4-Ethoxy-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleic acid bases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-6-methylpyrimidine typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with sodium ethoxide in ethanol. The reaction is carried out at room temperature for about 2 hours, yielding 4-Ethoxy-6-methylpyrimidine with high purity .
Industrial Production Methods: Industrial production methods for 4-Ethoxy-6-methylpyrimidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions: 4-Ethoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ethoxy group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Reduction Products: Reduction typically yields the corresponding amines.
作用机制
The mechanism of action of 4-Ethoxy-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by mimicking natural nucleic acid bases, thereby interfering with DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
4-Methoxy-6-methylpyrimidine: Similar in structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-2-methylpyrimidine: Similar but with the methyl group at position 2 instead of 6.
6-Ethoxy-4-methylpyrimidine: Similar but with the ethoxy group at position 6 instead of 4.
Uniqueness: 4-Ethoxy-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at position 4 and methyl group at position 6 make it a valuable intermediate in the synthesis of various bioactive compounds.
属性
IUPAC Name |
4-ethoxy-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-10-7-4-6(2)8-5-9-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDRYHLVZLBDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505036 | |
| Record name | 4-Ethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4718-50-7 | |
| Record name | 4-Ethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-ethoxy-6-methylpyrimidine react with dimethyl acetylenedicarboxylate (DMAD)?
A: 4-Ethoxy-6-methylpyrimidine 1-oxide reacts with DMAD through a 1,3-dipolar cycloaddition reaction. [] This forms dimethyl α-oxo-α'-(4-ethoxy-6-methyl-2-pyrimidinyl) succinate, which readily hydrolyzes to form methyl 4-ethoxy-6-methyl-2-pyrimidineacetate. [] This highlights the ability of 4-ethoxy-6-methylpyrimidine 1-oxide to participate in cycloaddition reactions, leading to the formation of complex pyrimidine derivatives.
Q2: Does the reaction outcome of 4-ethoxy-6-methylpyrimidine 1-oxide with electrophilic reagents vary?
A: Yes, the reaction outcome can vary depending on the electrophilic reagent. For instance, while 4-ethoxy-6-methylpyrimidine 1-oxide reacts with phenyl isocyanate to yield 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea, the reaction with phenyl isothiocyanate yields 7-methyl-3-phenyl-2,3-dihydrooxazolo[4,5-d]pyrimidine-2-thione. [] This difference in reactivity highlights the influence of the electrophile structure on the reaction pathway and the resulting pyrimidine derivative formed.
Q3: Can 4-ethoxy-6-methylpyrimidine 1-oxide be used to synthesize aldehydes?
A: Yes, 4-ethoxy-6-methylpyrimidine 1-oxide reacts with enamines like 1-morpholino-1-isobutene in the presence of benzoyl chloride to yield α,α-dimethyl-(4,6-disubstituted 2-pyrimidine) acetaldehyde. [] This reaction demonstrates the versatility of 4-ethoxy-6-methylpyrimidine 1-oxide as a starting material for synthesizing various pyrimidine derivatives, including aldehydes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


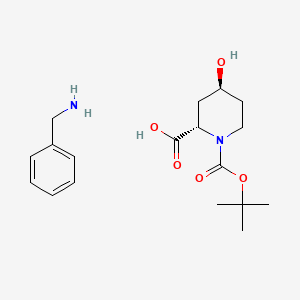
![Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1589826.png)

